molecular formula C8H8BrNO2 B12531613 1-Bromo-3-ethyl-2-nitrobenzene CAS No. 702642-07-7

1-Bromo-3-ethyl-2-nitrobenzene

Cat. No.: B12531613
CAS No.: 702642-07-7
M. Wt: 230.06 g/mol
InChI Key: LXFNOYWGIXBJLG-UHFFFAOYSA-N
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Description

1-Bromo-3-ethyl-2-nitrobenzene is an organic compound belonging to the class of nitrobenzenes. It is characterized by the presence of a bromine atom, an ethyl group, and a nitro group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethyl-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of ethylbenzene followed by bromination. The nitration step typically involves the reaction of ethylbenzene with a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group. The bromination step involves the reaction of the resulting nitro compound with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitric acid in the presence of catalysts like iron or aluminum chloride.

    Reduction: Hydrogen gas with palladium catalyst or tin and hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the bromine or nitro group.

    Reduction Reactions: 1-Bromo-3-ethyl-2-aminobenzene.

    Oxidation Reactions: 1-Bromo-3-carboxy-2-nitrobenzene.

Comparison with Similar Compounds

1-Bromo-3-ethyl-2-nitrobenzene can be compared with other similar compounds such as:

The unique combination of the bromine, ethyl, and nitro groups in this compound imparts distinct reactivity and properties, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

702642-07-7

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

1-bromo-3-ethyl-2-nitrobenzene

InChI

InChI=1S/C8H8BrNO2/c1-2-6-4-3-5-7(9)8(6)10(11)12/h3-5H,2H2,1H3

InChI Key

LXFNOYWGIXBJLG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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